N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-(o-tolyloxy)acetamide
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Overview
Description
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-(o-tolyloxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a pyrimidinone ring, an ethyl linker, and a tolyloxy group attached to the acetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-(o-tolyloxy)acetamide typically involves the following steps:
Formation of the Pyrimidinone Ring: The pyrimidinone ring can be synthesized through a condensation reaction between a suitable β-keto ester and urea under acidic or basic conditions.
Attachment of the Ethyl Linker: The ethyl linker can be introduced via an alkylation reaction using an appropriate ethylating agent such as ethyl bromide or ethyl iodide.
Formation of the Tolyl Ether: The tolyloxy group can be introduced through a nucleophilic substitution reaction between a tolyl halide (e.g., o-tolyl chloride) and a suitable nucleophile.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction between the intermediate compound and acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents may be selected to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-(o-tolyloxy)acetamide depends on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-(p-tolyloxy)acetamide: Similar structure with a para-tolyl group instead of an ortho-tolyl group.
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-(m-tolyloxy)acetamide: Similar structure with a meta-tolyl group instead of an ortho-tolyl group.
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-(phenoxy)acetamide: Similar structure with a phenoxy group instead of a tolyloxy group.
Uniqueness
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-(o-tolyloxy)acetamide is unique due to the specific positioning of the tolyloxy group, which may influence its chemical reactivity and biological activity. The ortho-tolyl group can introduce steric effects and electronic properties that differentiate it from its para- and meta- counterparts.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[2-(2-oxopyrimidin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-12-5-2-3-6-13(12)21-11-14(19)16-8-10-18-9-4-7-17-15(18)20/h2-7,9H,8,10-11H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJUJARTDBXVCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCN2C=CC=NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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